1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
CAS No.: 1029718-77-1
Cat. No.: VC11732257
Molecular Formula: C14H18N4S
Molecular Weight: 274.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029718-77-1 |
|---|---|
| Molecular Formula | C14H18N4S |
| Molecular Weight | 274.39 g/mol |
| IUPAC Name | 3-[(3-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C14H18N4S/c1-11-3-2-4-12(9-11)10-13-16-14(19-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3 |
| Standard InChI Key | ZHFYATNNFBCYAM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC2=NSC(=N2)N3CCNCC3 |
| Canonical SMILES | CC1=CC(=CC=C1)CC2=NSC(=N2)N3CCNCC3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates two nitrogen-containing heterocycles: a six-membered piperazine ring and a five-membered 1,2,4-thiadiazole ring. The piperazine ring contributes two secondary amine groups, enabling hydrogen bonding and protonation-dependent solubility. The thiadiazole ring contains one sulfur and two nitrogen atoms, creating a polarized scaffold that enhances binding affinity to biological targets. The (3-methylphenyl)methyl substituent at the 3-position of the thiadiazole introduces aromatic and hydrophobic characteristics, potentially influencing membrane permeability and target selectivity.
Table 1: Molecular Properties of 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
| Property | Value |
|---|---|
| CAS No. | 1029718-77-1 |
| Molecular Formula | |
| Molecular Weight | 274.39 g/mol |
| Key Functional Groups | Piperazine, 1,2,4-thiadiazole |
| Substituent | (3-Methylphenyl)methyl |
Comparative Analysis with Analogues
Structural analogs, such as 1-{3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS No. EVT-3295018), demonstrate how substituent variations impact physicochemical properties. Replacing the 3-methylphenyl group with a 4-chlorophenyl group increases molecular weight to 300.80 g/mol and introduces electronegative chlorine, which may enhance dipole interactions and metabolic stability. Such modifications highlight the tunability of this scaffold for drug design.
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis protocol for 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is documented, analogous compounds provide insights. A common strategy involves cyclocondensation reactions between thiourea derivatives and α-haloketones, followed by functionalization of the thiadiazole ring. For example, WO2015063709A1 describes a process for synthesizing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine using Lawesson’s reagent and glacial acetic acid, suggesting that similar reagents could facilitate thiadiazole formation . Critical steps include:
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Cyclization: Using sulfurizing agents to form the thiadiazole core.
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Substitution: Introducing the (3-methylphenyl)methyl group via alkylation or Suzuki coupling.
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Purification: Employing solvent washes (e.g., toluene) and recrystallization to isolate the product .
Stability and Reactivity
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Effects
Thiadiazole derivatives are renowned for their broad bioactivity. While direct studies on 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine are absent, related compounds suggest:
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Anticancer Activity: Thiadiazoles inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis via mitochondrial pathways.
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Antimicrobial Action: Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis.
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Anti-inflammatory Effects: COX-2 inhibition or modulation of NF-κB signaling.
| Target | Mechanism | Structural Determinants |
|---|---|---|
| Kinases | Competitive ATP-binding inhibition | Thiadiazole ring’s electron deficiency |
| Bacterial Topoisomerase | DNA gyrase interference | Piperazine solubility |
| COX-2 | Active site blockade | Aromatic substituent hydrophobicity |
Structure-Activity Relationships (SAR)
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Piperazine Ring: Enhances solubility and enables salt formation, critical for bioavailability.
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Thiadiazole Moiety: Acts as a bioisostere for carboxyl or amide groups, improving metabolic stability.
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Substituent Effects: The 3-methylphenyl group may enhance blood-brain barrier penetration compared to polar substituents.
Research Gaps and Future Directions
Unaddressed Questions
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Synthetic Optimization: Scalable methods for high-purity production remain unexplored.
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In Vitro/In Vivo Studies: No data on cytotoxicity, pharmacokinetics, or therapeutic indices.
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Target Identification: Computational docking studies could predict protein interactions.
Recommended Investigations
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